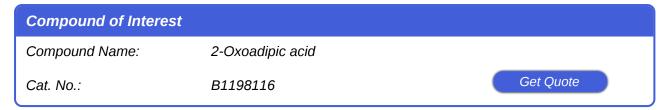


Application Notes and Protocols: Animal Models of 2-Oxoadipic Aciduria

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxoadipic aciduria, also known as 2-aminoadipic 2-oxoadipic aciduria (AMOXAD), is a rare autosomal recessive metabolic disorder characterized by the accumulation of 2-oxoadipic acid, 2-aminoadipic acid, and 2-hydroxyadipic acid.[1][2] The underlying cause of this condition is a deficiency in the 2-oxoadipate dehydrogenase complex (OADHC), which is involved in the catabolism of lysine, hydroxylysine, and tryptophan.[3] Mutations in the DHTKD1 gene, encoding the E1 subunit of the OADHC, have been identified as the primary cause of 2-oxoadipic aciduria.[4] While some individuals with this biochemical phenotype are asymptomatic, others may present with a range of neurological symptoms, including developmental delay, hypotonia, ataxia, and epilepsy.[1] Furthermore, mutations in DHTKD1 have also been linked to Charcot-Marie-Tooth disease type 2Q (CMT2Q), an inherited peripheral neuropathy.[3][5]

To investigate the pathophysiology of **2-oxoadipic acid**uria and to explore potential therapeutic strategies, animal models that recapitulate the biochemical and clinical features of the disease are essential. This document provides detailed application notes and protocols for the use of Dhtkd1 knockout mouse models, the primary animal model for studying this disorder.

Animal Models of 2-Oxoadipic Aciduria



The most extensively characterized animal model for **2-oxoadipic acid**uria is the Dhtkd1 knockout mouse. These mice are generated by deleting or inactivating the Dhtkd1 gene, thereby mimicking the genetic basis of the human disease.[5]

Phenotypic Summary of Dhtkd1 Knockout Mice

Dhtkd1 knockout mice exhibit a range of neurological and metabolic phenotypes that are relevant to **2-oxoadipic acid**uria and associated disorders like CMT2Q.

Metabolic Phenotype:

- Elevated Urinary Excretion of 2-Oxoadipic Acid (2-OAA) and 2-Aminoadipic Acid (2-AAA):
 This is the hallmark biochemical feature of the disease and is consistently observed in
 Dhtkd1 knockout mice.[5]
- Altered Glucose Homeostasis: Studies have shown that Dhtkd1 knockout mice can have increased insulin sensitivity and glucose tolerance.[5]

Neurological Phenotype:

- Peripheral Neuropathy: Mice lacking Dhtkd1 develop a peripheral neuropathy that mimics aspects of Charcot-Marie-Tooth disease, including reduced nerve conduction velocity, demyelination, and axonal loss in sciatic nerves.[1][5]
- Motor Deficits: These mice display progressive muscle weakness, reduced motor coordination, and decreased exercise tolerance, which can be assessed using tests like the rotarod and treadmill.[5]
- Sensory Deficits: Some studies have reported sensory loss in Dhtkd1 knockout mice.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from studies of Dhtkd1 knockout mice.

Table 1: Biochemical Phenotype of Dhtkd1 Knockout Mice



Analyte	Sample Type	Genotype	Value (Mean ± SD/SEM)	Fold Change vs. Wild-Type	Reference
2- Aminoadipic Acid (2-AAA)	Urine	Dhtkd1-/-	Significantly Increased	-	[5]
2-Oxoadipic Acid (2-OAA)	Urine	Dhtkd1-/-	Significantly Increased	-	[5]
Serum Insulin	Serum	Dhtkd1-/-	Higher than Wild-Type	-	[5]
Plasma IGF-1	Plasma	Dhtkd1-/-	Increased	-	[5]
Serum Lactate Dehydrogena se (LDH)	Serum	Dhtkd1-/-	Significantly Elevated	-	[5]
Serum Creatinine Kinase (CK)	Serum	Dhtkd1-/-	Significantly Elevated	-	[5]

Table 2: Neurological Phenotype of Dhtkd1 Knockout Mice (6-month-old)



Parameter	Test	Genotype	Value (Mean ± SD/SEM)	% Change vs. Wild- Type	Reference
Motor Coordination	Rotarod Test (retention time)	Dhtkd1-/-	Significantly Decreased	-	[5]
Exercise Tolerance	Treadmill Test (running distance)	Dhtkd1-/-	Significantly Decreased	-	[5]
Motor Nerve Conduction Velocity (MNCV)	Sciatic Nerve	Dhtkd1-/-	Significantly Decreased	-	[5]
Sensory Nerve Conduction Velocity (SNCV)	Sciatic Nerve	Dhtkd1-/-	Significantly Decreased	-	[5]

Signaling Pathways and Experimental Workflows Lysine Degradation Pathway

The following diagram illustrates the L-lysine degradation pathway and the role of the 2-oxoadipate dehydrogenase complex (OADHC), of which DHTKD1 is a key component.



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Caption: L-lysine degradation pathway highlighting the role of DHTKD1.

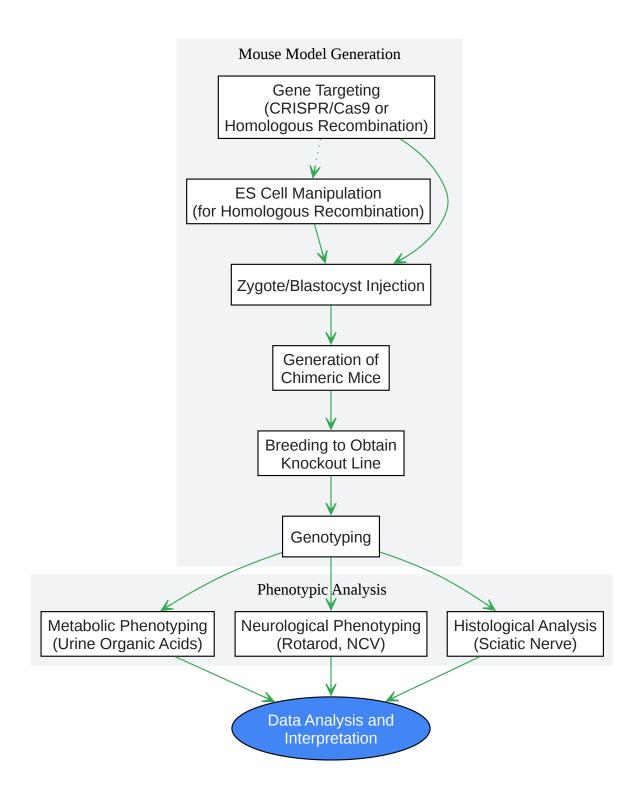




Experimental Workflow for Generating and Analyzing Dhtkd1 Knockout Mice

This diagram outlines the typical workflow from generating the knockout mice to their phenotypic analysis.





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Caption: Workflow for Dhtkd1 knockout mouse generation and analysis.



Experimental Protocols

Protocol 1: Generation of Dhtkd1 Knockout Mice using CRISPR/Cas9

This protocol is based on the strategy used by the Knockout Mouse Phenotyping Program (KOMP).[6]

- 1. Design of Guide RNAs (gRNAs):
- Design gRNAs targeting a critical exon of the Dhtkd1 gene. For example, targeting exon 3
 can lead to a frameshift mutation and a premature stop codon.[6]
- Use online tools to design gRNAs with high on-target and low off-target scores.
- 2. Preparation of CRISPR/Cas9 Reagents:
- Synthesize or purchase the designed gRNAs and Cas9 nuclease (as protein or mRNA).
- 3. Zygote Microinjection or Electroporation:
- Harvest zygotes from superovulated female mice (e.g., C57BL/6J strain).
- Microinject the gRNAs and Cas9 protein/mRNA into the cytoplasm or pronuclei of the zygotes.
- Alternatively, use electroporation to deliver the CRISPR/Cas9 components into the zygotes.
- 4. Embryo Transfer:
- Transfer the microinjected/electroporated zygotes into the oviducts of pseudopregnant surrogate female mice.
- 5. Identification of Founder Mice:
- After birth, screen the pups for the desired mutation by PCR amplification of the target region followed by Sanger sequencing or restriction fragment length polymorphism (RFLP) analysis.



- 6. Breeding and Colony Establishment:
- Breed the founder mice with wild-type mice to establish a heterozygous knockout line.
- Intercross heterozygous mice to generate homozygous knockout mice.

Protocol 2: Genotyping of Dhtkd1 Knockout Mice

This protocol is adapted from a TaqMan qPCR genotyping assay.[8]

- 1. DNA Extraction:
- Extract genomic DNA from tail biopsies or ear punches of the mice using a standard DNA extraction kit.
- 2. qPCR Reaction Setup:
- Prepare a qPCR master mix containing TaqMan Genotyping Master Mix, and the specific primer/probe set for the Dhtkd1 wild-type and mutant alleles.
 - Common Forward Primer: 5'-CCA GTG ATG ATT CTG TTT GTA ATG G-3'
 - Wild-Type Reverse Primer: 5'-GAC AAC CAA AGG GAC CAT GT-3'
 - Mutant Reverse Primer: 5'-TTG CTA AGT CTG CTG TGC TGA-3'
 - Wild-Type Probe: (Fluorophore)-CAG AGG CAC TCT GTT CCG TC-(Quencher)
 - Mutant Probe: (Fluorophore)-AGT AGA CCG TGT CCC TGC C-(Quencher)
- 3. qPCR Cycling Conditions:
- Use a real-time PCR instrument with the following cycling conditions (may require optimization):
 - Initial Denaturation: 95°C for 10 minutes
 - 40 Cycles:



■ Denaturation: 95°C for 15 seconds

Annealing/Extension: 60°C for 1 minute

4. Data Analysis:

 Analyze the amplification plots to determine the genotype of each mouse (wild-type, heterozygous, or homozygous knockout).

Protocol 3: Analysis of Urinary Organic Acids by GC-MS

This is a general protocol for the analysis of organic acids in mouse urine.

- 1. Urine Collection:
- Place individual mice in metabolic cages for a defined period (e.g., 24 hours) to collect urine.
- Alternatively, induce voiding by gently restraining the mouse and massaging the lower abdomen.[9]
- Immediately freeze the collected urine at -80°C until analysis.
- 2. Sample Preparation and Derivatization:[1]
- Thaw the urine samples on ice.
- Pipette a specific volume of urine (e.g., 200 μL) into a glass vial.
- Add an internal standard (e.g., a stable isotope-labeled organic acid).
- Add 40 μL of 75 g/L methoxyamine hydrochloride in pyridine and incubate at 60°C for 30 minutes to protect keto groups.
- · Acidify the sample with HCl.
- Perform liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).
- Evaporate the organic phase to dryness under a stream of nitrogen.



- Add a derivatizing agent (e.g., 40 μL of N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA)
 and incubate at 70-90°C for 15 minutes to form trimethylsilyl (TMS) derivatives.
- 3. GC-MS Analysis:
- Inject the derivatized sample into a gas chromatograph-mass spectrometer (GC-MS).
- Use a suitable capillary column for separating the organic acids.
- Set the GC oven temperature program to achieve optimal separation.
- Operate the mass spectrometer in full scan mode to acquire mass spectra of the eluting compounds.
- 4. Data Analysis:
- Identify the organic acids based on their retention times and mass spectra by comparing them to a library of known compounds.
- Quantify the analytes by integrating the peak areas and normalizing to the internal standard.

Protocol 4: Rotarod Test for Motor Coordination

This protocol is a standard method for assessing motor coordination and balance in mice.[3][5] [10][11][12]

- 1. Acclimation:
- Acclimate the mice to the testing room for at least 30 minutes before the test.
- 2. Apparatus:
- Use an accelerating rotarod apparatus.
- 3. Procedure:
- Place the mouse on the rotating rod.



- Start the rod at a low speed (e.g., 4 rpm) and gradually accelerate to a higher speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).
- Record the latency to fall from the rod.
- Perform multiple trials (e.g., 3 trials) with an inter-trial interval (e.g., 15 minutes).
- 4. Data Analysis:
- Calculate the average latency to fall for each mouse across the trials.
- Compare the performance of knockout mice to wild-type controls.

Protocol 5: Nerve Conduction Velocity (NCV) Measurement

This protocol describes the measurement of motor and sensory nerve conduction velocity in the mouse sciatic nerve.[13][14][15][16]

- 1. Anesthesia:
- Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane or ketamine/xylazine).
- Maintain the mouse's body temperature at 37°C using a warming pad.
- 2. Electrode Placement:
- Stimulating Electrodes: Place bipolar stimulating needle electrodes percutaneously to stimulate the sciatic nerve at two points: proximally at the sciatic notch and distally at the ankle.
- Recording Electrodes: Place recording needle electrodes in the intrinsic foot muscles to record the compound muscle action potential (CMAP).
- Ground Electrode: Place a ground electrode subcutaneously between the stimulating and recording electrodes.



- 3. Stimulation and Recording:
- Deliver a single supramaximal square-wave pulse (e.g., 0.05 ms duration) to the sciatic nerve at both the proximal and distal sites.
- Record the resulting CMAP waveforms.
- 4. Calculation of NCV:
- Measure the latency of the CMAP onset from the stimulus artifact for both proximal and distal stimulation.
- Measure the distance between the two stimulation points along the nerve.
- Calculate the motor NCV using the following formula:
 - NCV (m/s) = Distance (mm) / (Proximal Latency (ms) Distal Latency (ms))
- 5. Sensory NCV:
- Sensory NCV can be measured by stimulating the digital nerves in the paw and recording the sensory nerve action potential (SNAP) along the sciatic nerve.

Conclusion

The Dhtkd1 knockout mouse is a valuable tool for studying the pathophysiology of **2-oxoadipic acid**uria and related neurological disorders. These Application Notes and Protocols provide a comprehensive guide for researchers to establish and utilize this animal model effectively. The detailed methodologies for generating, genotyping, and phenotyping these mice will facilitate standardized and reproducible research in this field, ultimately contributing to a better understanding of the disease and the development of novel therapeutic interventions.

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